Home > Products > Screening Compounds P87954 > Tumor Mucin Antigen (13-21)
Tumor Mucin Antigen (13-21) -

Tumor Mucin Antigen (13-21)

Catalog Number: EVT-243501
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tumor Mucin Antigen
Overview

Tumor Mucin Antigen (13-21) refers to a specific glycopeptide derived from the Mucin 13 protein, which is a high-molecular-weight transmembrane glycoprotein. Mucin 13 is predominantly expressed in epithelial tissues and has been implicated in various cancers due to its aberrant expression patterns. This compound plays a significant role in tumor biology, particularly in colorectal and breast cancers, where it is associated with tumor progression and metastasis.

Source

Mucin 13 is encoded by the MUC13 gene located on chromosome 3q29. It is primarily found in the apical membrane of epithelial cells and is involved in cell signaling and adhesion processes. The expression of Mucin 13 is notably upregulated in several malignancies, including colorectal cancer, pancreatic cancer, and ovarian cancer, making it a potential target for diagnostic and therapeutic strategies .

Classification

Mucin 13 belongs to the family of mucins, which are characterized by their high glycosylation and serine-threonine-rich domains. These proteins are classified as type I transmembrane glycoproteins and are essential components of the mucosal barrier, contributing to protection against pathogens and facilitating cell signaling pathways .

Synthesis Analysis

Methods

The synthesis of Tumor Mucin Antigen (13-21) involves both chemical and enzymatic methods. Glycopeptides can be synthesized using solid-phase peptide synthesis techniques followed by glycosylation reactions facilitated by specific glycosyltransferases. For instance, the Tn antigen (GalNAc) can be attached to serine or threonine residues on the peptide backbone using recombinant enzymes like ST6GalNAc1 .

Technical Details

  1. Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support.
  2. Glycosylation: Enzymatic reactions are conducted to attach carbohydrate moieties to the peptide. This step often requires optimizing reaction conditions such as temperature, pH, and enzyme concentration to achieve high yields of the desired glycopeptides.
Molecular Structure Analysis

Structure

The molecular structure of Tumor Mucin Antigen (13-21) features a core peptide backbone that includes multiple O-glycosylation sites, which are critical for its biological function. The protein consists of a large serine-threonine-rich domain that facilitates extensive glycosylation, contributing to its structural integrity and functional roles .

Data

  • Molecular Weight: The molecular weight of Mucin 13 varies based on glycosylation but typically ranges from approximately 47 kDa to 93 kDa depending on its form (monomeric or dimeric).
  • Glycosylation Sites: Mucin 13 has over 50 predicted glycosylation sites, which are essential for its interaction with other cellular components and its role in tumor biology .
Chemical Reactions Analysis

Reactions

Tumor Mucin Antigen (13-21) undergoes various biochemical reactions that are crucial for its function in cancer biology. These include:

  1. Glycosylation Reactions: The addition of carbohydrate units to serine or threonine residues on the mucin backbone.
  2. Cleavage Reactions: Mucin 13 can be cleaved by proteolytic enzymes within its SEA domain, which may influence its signaling capabilities .

Technical Details

The enzymatic conversion rates during glycosylation reactions can vary significantly depending on substrate availability and enzyme activity. For example, studies have shown that certain substrates yield higher conversion rates when treated with specific glycosyltransferases under optimized conditions .

Mechanism of Action

Process

The mechanism of action of Tumor Mucin Antigen (13-21) involves several pathways:

  1. Cell Signaling: Mucin 13 participates in cell signaling pathways that promote cell survival and proliferation in cancerous tissues.
  2. Cell Adhesion: The glycosylated nature of Mucin 13 enhances cell-cell adhesion and interaction with the extracellular matrix, facilitating tumor growth and metastasis.

Data

Research indicates that higher expression levels of Mucin 13 correlate with poor patient survival outcomes in colorectal cancer, suggesting its role as an oncogenic factor .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Tumor Mucin Antigen (13-21) is soluble in aqueous solutions due to its hydrophilic nature imparted by extensive glycosylation.
  • Stability: The stability of this compound can be affected by environmental conditions such as pH and temperature.

Chemical Properties

Applications

Scientific Uses

Tumor Mucin Antigen (13-21) has several applications in scientific research:

  1. Biomarker Development: Due to its aberrant expression in various cancers, it serves as a potential biomarker for early detection and prognosis.
  2. Therapeutic Targeting: Its role in cell signaling pathways makes it a candidate for targeted therapies aimed at inhibiting tumor growth.
  3. Vaccine Development: The antigenic properties of Tumor Mucin Antigen (13-21) may be exploited in vaccine formulations aimed at eliciting immune responses against tumors expressing this mucin .
Molecular Architecture & Functional Domains of Tumor-Associated Mucins (13-21)

Genomic Organization & Evolutionary Conservation of Mucin 13-21 Locus

The mucin gene cluster 13-21 resides within human chromosome 3q21.2 (MUC13) and 6p21.33 (MUC21), exhibiting distinct evolutionary trajectories. MUC13 is flanked by ITGB5 (β5 integrin) and HEG-1 (Heart of Glass) genes, sharing exon configuration similarities that suggest co-evolution of these domains [2]. The predominant MUC13 transcript spans 12 exons encoding 511 amino acids, while MUC21 resides within the major histocompatibility complex (MHC) class I region and contains 28 degenerate tandem repeats [7] [8]. Genomic analyses reveal histotype-specific alteration patterns: lung adenocarcinomas show MUC16 mutations in 42% of cases, while MUC4 amplifications occur in 34% of lung squamous cell carcinomas [6]. Conservation studies indicate MUC21 (Epiglycanin) originated as the human homolog of murine mucins first identified in TA3-Ha tumor cells in 1975 [7].

Table 1: Genomic Features of Mucins 13-21

MucinChromosomal LocusExon CountProtein Length (aa)Key Genomic Neighbors
MUC133q21.212511ITGB5, HEG-1
MUC1619p13.2Variable>22,000Multiple SNPs
MUC216p21.33Not specifiedNot specifiedMHC Class I genes

Structural Characterization of Tandem Repeat Domains in Mucin Glycoproteins

The tandem repeat (TR) domain constitutes the structural hallmark of mucins, rich in proline (P), threonine (T), and serine (S) residues forming PTS motifs. MUC13 contains 10 degenerate TRs (amino acids 20-170) providing >50 predicted glycosylation sites [2]. These domains protrude 200-2000 nm above the cell surface, sterically blocking cell-cell and cell-matrix adhesion—a critical facilitator of metastasis [2] [10]. MUC21 features 28 distinct TR sequences forming serine/threonine-rich regions that serve as scaffolds for extensive O-glycosylation [7]. Biophysical studies demonstrate that unnatural α-methylserine substitutions in MUC1 analogs maintain helix-like conformations but increase enzymatic resistance 1.8-fold compared to natural threonine-containing sequences, highlighting the structure-function relationship in TR domains [1].

Post-Translational Modifications: O-Glycosylation Patterns & Sialylation Dynamics

Mucin-type O-glycosylation initiates with GalNAc attachment to Ser/Thr residues in the endoplasmic reticulum, with subsequent elongation in the Golgi apparatus. Tumor-associated mucins exhibit truncated glycan structures (Tn, sialyl-Tn, T antigens) due to dysregulated glycosyltransferase expression [5] [8]. MUC21 exists in four distinct glycoforms recognized by specific antibodies:

  • Unmodified core peptides (CHO-ldlD cells)
  • Tn-MUC21 (GalNAc only)
  • T-MUC21 (Galβ1-3GalNAc)
  • Sialyl T-MUC21 (sialylated core 1 structures) [7]

Notably, T- and sialyl T-MUC21 confer anti-apoptotic properties to tumor cells, while unmodified and Tn forms lack this function [7]. In esophageal squamous cell carcinoma, truncated O-glycans on MUC21 distinguish malignant from normal epithelium, serving as diagnostic glyco-biomarkers [7]. Sialylation dynamics regulate mucin conformation—in MUC1 analogs, unnatural glycosylation alters the flexibility of the GalNAc-Thr linkage, impairing antibody recognition despite maintained peptide backbone conformation [1].

Table 2: Tumor-Associated Glycoforms of Mucins 13-21

GlycoformStructureMucin ExpressionBiological Significance
Tn antigenα-GalNAc-Ser/ThrMUC1, MUC13, MUC21Exposed in cancer, immunogenic
Sialyl-TnNeu5Acα6-GalNAcMUC16, MUC21Metastasis correlation
T antigenGalβ1-3GalNAcMUC21Anti-apoptotic function
Sialyl-TNeu5Acα3Galβ1-3GalNAcMUC21Anti-apoptotic, immune evasion

Cytoplasmic Tail Motifs: Phosphorylation Sites & Signaling Interface Design

The cytoplasmic domains of transmembrane mucins contain phosphorylation motifs that serve as signaling scaffolds. MUC13 possesses a 69-amino acid cytoplasmic tail featuring two tyrosine and eight serine/threonine phosphorylation sites, including a PKC phosphorylation consensus motif [3]. This domain directly interfaces with oncogenic pathways: IL6 activates JAK2/STAT5 signaling, inducing STAT5 binding to the MUC13 promoter and upregulating its expression in colon cancer [3]. Phosphoproteomic analyses reveal MUC13 modulates HER2 and p-ERK expression through cytoplasmic interactions [3].

MUC21's cytoplasmic tail contains potential phosphorylation sites that remain less characterized, though recent evidence suggests its nuclear localization in glioblastoma cells influences the STA/AKT pathway [7]. The MUC1-C terminal subunit demonstrates phosphorylation-dependent signaling integration, forming complexes with:

  • β-catenin/TCF4 (activates MYC transcription)
  • NF-κB/p65 (induces PD-L1 expression)
  • ERα/ERβ (modulates proliferation) [6]

These cytoplasmic domains transform mucins into signaling amplifiers that regulate:

  • Chemoresistance: MUC16 upregulates TSPYL5 via JAK2/STAT3, conferring cisplatin resistance [6]
  • Metabolic reprogramming: MUC1-C activates the LIN28B→let-7→HMGA2 axis, promoting Warburg effect [6]
  • Immune evasion: MUC1-C/NF-κB complexes drive PD-L1 transcription [6]

Table 3: Signaling Pathways Regulated by Mucin Cytoplasmic Domains

MucinCytoplasmic FeaturesInteracting PathwaysOncogenic Outcomes
MUC1369aa, 2 Tyr, 8 Ser/Thr sitesJAK2/STAT5, HER2, ERKCell proliferation, migration
MUC16Not specifiedJAK2/STAT3/GR, TSPYL5Chemoresistance, invasion
MUC1MUC1-C subunitβ-catenin/TCF4, NF-κB, ERαImmune evasion, metabolism
MUC21Potential phosphositesSTA/AKT, HedgehogGlioblastoma survival

Properties

Product Name

Tumor Mucin Antigen (13-21)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.